

Application Notes and Protocols: Preparation of TX1-85-1 Stock Solution

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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516

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These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of **TX1-85-1**, a potent and irreversible inhibitor of the HER3 (ErbB3) receptor. Adherence to this protocol is crucial for ensuring the stability, and activity of the compound for reproducible experimental results.

Chemical Properties of TX1-85-1

TX1-85-1 is a selective HER3 inhibitor that covalently binds to Cys721 within the ATP-binding site of the receptor.^{[1][2][3]} This irreversible binding leads to the attenuation of HER3-dependent signaling pathways.^{[1][4]}

Property	Value	Source
Molecular Weight	580.68 g/mol	[1][5][6][7]
Formula	C32H36N8O3	[1][5][6][7]
CAS Number	1603845-32-4	[1][5][7][8]
Appearance	White to light yellow solid	[1]
Solubility in DMSO	3.85 mg/mL (6.63 mM)	[5][6]
Purity	≥98%	[7][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **TX1-85-1** in dimethyl sulfoxide (DMSO).

Materials:

- **TX1-85-1** powder
- Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- **Acclimatization:** Before opening, allow the vial of **TX1-85-1** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

- **Weighing:** Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of **TX1-85-1** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.81 mg of **TX1-85-1** (see calculation below).
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the weighed **TX1-85-1** powder. To aid dissolution, vortex the solution for 1-2 minutes. Gentle warming of the tube to 37°C and sonication can also be used to increase solubility.[\[5\]](#)[\[6\]](#)
- **Verification:** Ensure complete dissolution of the compound by visual inspection. The solution should be clear and free of any particulate matter.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[\[1\]](#)[\[5\]](#) Store the aliquots as recommended in the table below.

Calculation for a 10 mM Stock Solution:

- $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)}$
- $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 580.68 \text{ g/mol} / 1000 = 5.81 \text{ mg}$

Storage and Stability

Proper storage is critical to maintain the activity of the **TX1-85-1** stock solution.

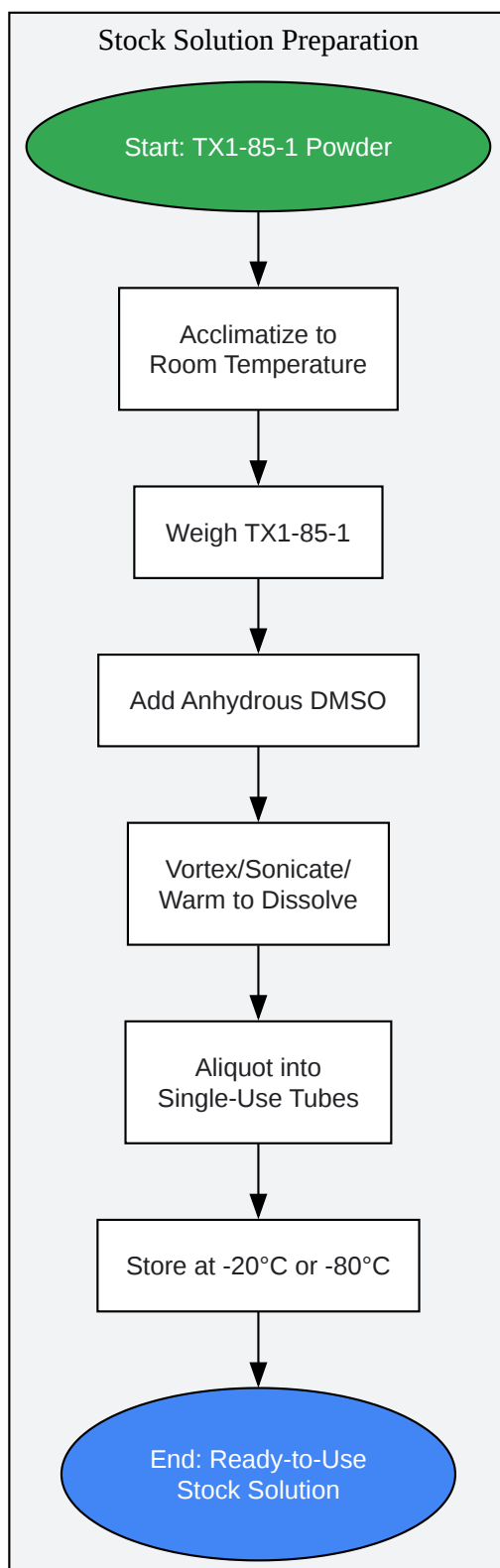
Storage Temperature	Shelf Life	Recommendations
-80°C	6 months	Recommended for long-term storage. [1] [5]
-20°C	1 month	Suitable for short-term storage. [1] [5] [8]

Important Considerations:

- Always use anhydrous DMSO to prevent hydrolysis of the compound.

- Protect the stock solution from light by using amber vials or by wrapping tubes in foil.
- Before use, thaw the required aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
- Avoid repeated freeze-thaw cycles.[1][5]

Visualized Experimental Workflow

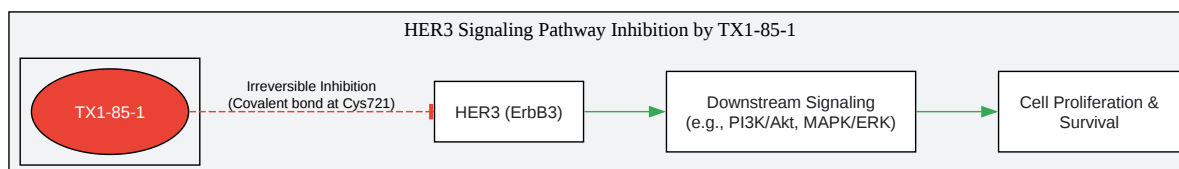


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Caption: Workflow for preparing a **TX1-85-1** stock solution.

TX1-85-1 Signaling Pathway Inhibition

TX1-85-1 is an irreversible inhibitor of HER3 (ErbB3). By covalently binding to Cys721 in the ATP-binding site, it attenuates HER3-dependent signaling. This leads to the inhibition of downstream effectors such as Akt and ERK1/2.[4]



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Caption: Inhibition of the HER3 signaling pathway by **TX1-85-1**.

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